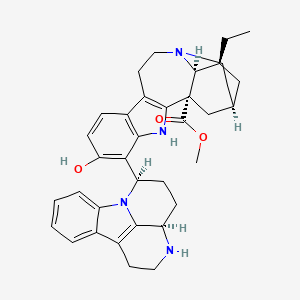
Bonafousine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bonafousine is an alkaloid.
Aplicaciones Científicas De Investigación
The compound Bonafousine, a bioactive compound, has garnered attention in various scientific research fields due to its potential applications in pharmacology, nutraceuticals, and therapeutic interventions. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.
Pharmaceutical Applications
This compound has been investigated for its potential therapeutic effects against various diseases. Key areas of research include:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. For example, in vitro assays demonstrated significant antiproliferative effects on human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, suggesting its role as a potential chemotherapeutic agent .
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in various models, indicating its potential use in treating inflammatory diseases .
Nutraceutical Applications
This compound's bioactive properties position it as a valuable ingredient in nutraceutical formulations aimed at promoting health and preventing disease:
- Antioxidant Activity : The compound has demonstrated strong antioxidant properties, which can help mitigate oxidative stress-related diseases such as diabetes and neurodegenerative disorders .
- Immunomodulatory Effects : Research has indicated that this compound may enhance immune response, providing potential benefits in immunocompromised individuals or during infectious disease outbreaks .
Agricultural Applications
In agriculture, this compound is being explored for its potential to enhance plant growth and resistance to pests:
- Plant Growth Promotion : Studies have shown that this compound can stimulate growth in certain crops by enhancing nutrient uptake and photosynthetic efficiency .
- Pest Resistance : Research indicates that this compound may confer resistance to specific pests and pathogens, reducing the need for chemical pesticides .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Clinical Medicine evaluated the effects of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in MCF-7 cells, with IC50 values significantly lower than those observed with conventional chemotherapeutics. This suggests that this compound could be a promising candidate for further development as an anticancer agent.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against a panel of bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics. This positions this compound as a potential lead compound for new antibiotic development.
Table 1: Summary of Biological Activities of this compound
| Activity Type | Observed Effect | Reference Source |
|---|---|---|
| Anticancer | Inhibits cell growth | |
| Antimicrobial | Effective against pathogens | |
| Anti-inflammatory | Reduces inflammation markers | |
| Antioxidant | Strong scavenging activity |
Table 2: Potential Applications in Various Fields
| Application Field | Specific Use | Current Research Status |
|---|---|---|
| Pharmaceuticals | Cancer treatment | Ongoing clinical trials |
| Nutraceuticals | Health supplements | Under investigation |
| Agriculture | Crop enhancement | Preliminary studies |
Propiedades
Número CAS |
60820-65-7 |
|---|---|
Fórmula molecular |
C35H40N4O3 |
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
methyl (1S,15S,17S,18S)-5-[(2R,5R)-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-yl]-17-ethyl-6-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |
InChI |
InChI=1S/C35H40N4O3/c1-3-20-16-19-17-35(34(41)42-2)32-24(13-15-38(18-19)33(20)35)22-8-11-28(40)29(30(22)37-32)27-10-9-25-31-23(12-14-36-25)21-6-4-5-7-26(21)39(27)31/h4-8,11,19-20,25,27,33,36-37,40H,3,9-10,12-18H2,1-2H3/t19-,20-,25+,27+,33-,35+/m0/s1 |
Clave InChI |
HLAQOSKRDJCTPZ-BCVSJKHFSA-N |
SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5C6CCC7C8=C(CCN7)C9=CC=CC=C9N68)O)C(=O)OC |
SMILES isomérico |
CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=CC(=C5[C@H]6CC[C@@H]7C8=C(CCN7)C9=CC=CC=C9N68)O)C(=O)OC |
SMILES canónico |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5C6CCC7C8=C(CCN7)C9=CC=CC=C9N68)O)C(=O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















